Thalidomide-O-C5-NH2 hydrochloride
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Overview
Description
Thalidomide-O-C5-NH2 hydrochloride: is a synthetic compound that consists of a ligand-linker conjugate with E3 ligase activity. It combines a cereblon ligand based on Thalidomide and a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C5-NH2 hydrochloride involves the conjugation of a cereblon ligand based on Thalidomide with a linker. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production methods for this compound are not widely published due to proprietary restrictions. it is known that the compound is produced under strict conditions to ensure high purity and stability. The production process involves large-scale organic synthesis techniques and stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-C5-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-O-C5-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Employed in the study of protein degradation pathways and the role of E3 ligases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, which could be useful in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.
Mechanism of Action
The mechanism of action of Thalidomide-O-C5-NH2 hydrochloride involves its role as a cereblon ligand in PROTAC technology. The compound binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Thalidomide-NH-C5-NH2 hydrochloride: Another cereblon ligand used in PROTAC technology with similar properties but different linker structures.
Thalidomide-5-O-C5-NH2 hydrochloride: A variant with a different linker length and structure, affecting its binding affinity and selectivity.
Uniqueness: Thalidomide-O-C5-NH2 hydrochloride is unique due to its specific linker structure, which provides optimal binding affinity and selectivity for the cereblon protein. This uniqueness makes it a valuable tool in PROTAC technology for targeted protein degradation .
Properties
Molecular Formula |
C18H22ClN3O5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H21N3O5.ClH/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23;/h4-6,12H,1-3,7-10,19H2,(H,20,22,23);1H |
InChI Key |
FKODABBSPDGXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN.Cl |
Origin of Product |
United States |
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